

The Multifaceted Biological Activities of Bromo-Indazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-2-methyl-2H-indazole

Cat. No.: B1287201

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The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this heterocyclic system often enhances or modulates its pharmacological profile, leading to a diverse range of therapeutic potentials. This technical guide provides an in-depth overview of the biological activities of bromo-indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Bromo-indazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key proteins in cancer cell proliferation and survival.

One notable mechanism is the induction of apoptosis, or programmed cell death. For instance, certain bromo-indazole derivatives have been shown to promote apoptosis in breast cancer cell lines, such as 4T1.^[1] This is achieved through the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.^[1] Furthermore, these compounds can increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further pushing the cancer cells towards apoptosis.^[1]

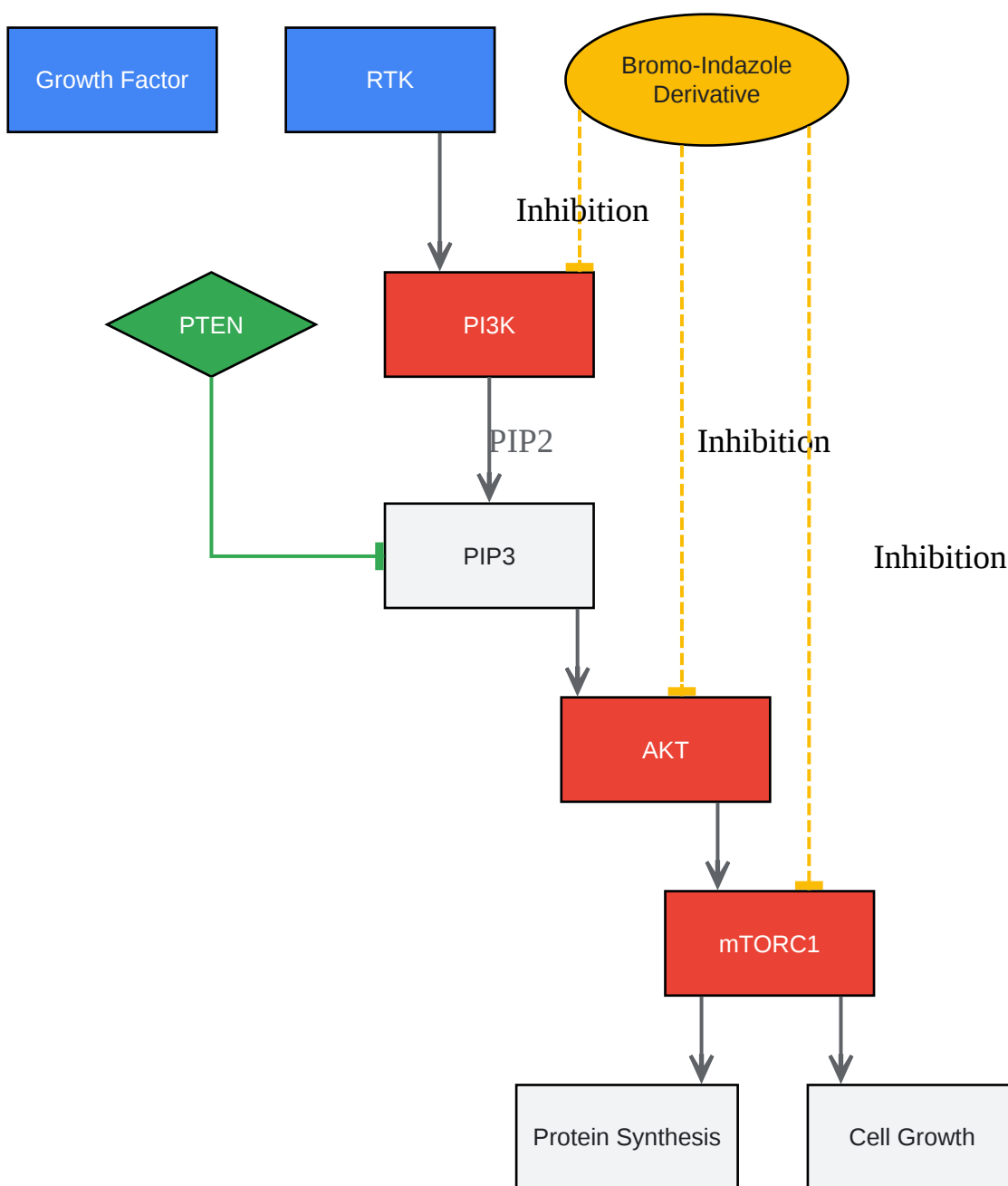
Another significant target for bromo-indazole derivatives is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that regulates the expression of oncogenes like c-Myc.[2] Inhibition of BRD4 has been a key strategy in cancer therapy, and several bromo-indazole derivatives have been developed as potent BRD4 inhibitors.[2] For example, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione has demonstrated a half-maximal inhibitory concentration (IC50) of 60 nM against BRD4.[2]

The PI3K/AKT/mTOR and p53/MDM2 signaling pathways, which are often dysregulated in cancer, are also targeted by bromo-indazole derivatives. By modulating these pathways, these compounds can effectively inhibit cancer cell growth and proliferation.

Quantitative Data: Anticancer Activity

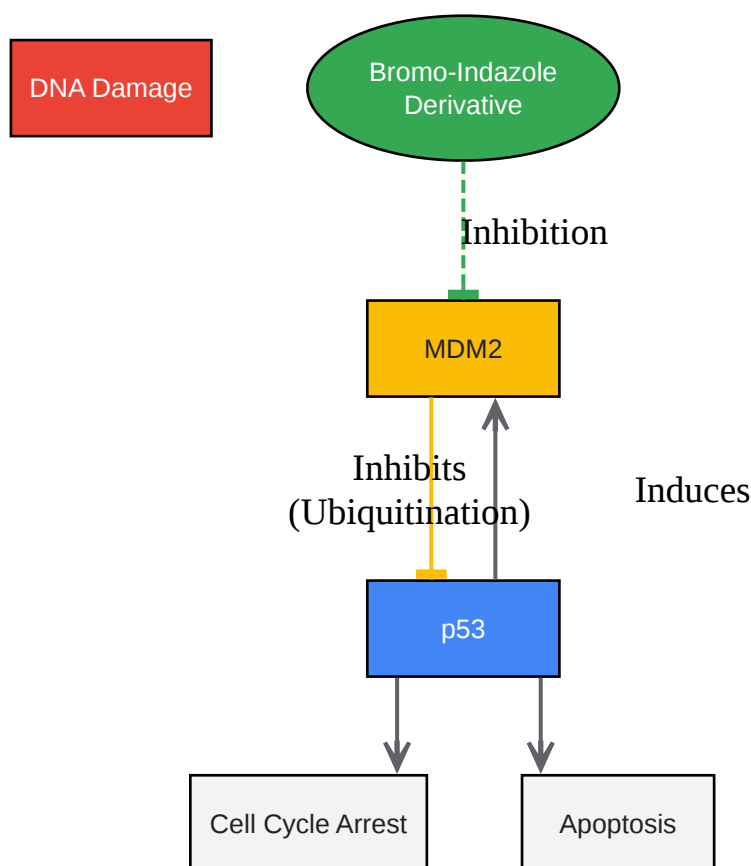
Compound ID	Cancer Cell Line	Activity (IC50)	Target/Mechanism	Reference
Compound 2f	4T1 (Breast)	0.23–1.15 μ M	Induces apoptosis via ROS-mitochondrial pathway	[1]
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i)	-	60 nM	BRD4 inhibitor	[2]
Bromo-indazole derivative (example)	K562 (Leukemia)	5.15 μ M	p53/MDM2 pathway	

Signaling Pathway Diagrams



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Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by bromo-indazole derivatives.



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Caption: The p53-MDM2 feedback loop and its modulation by bromo-indazole derivatives.

Antimicrobial Activity

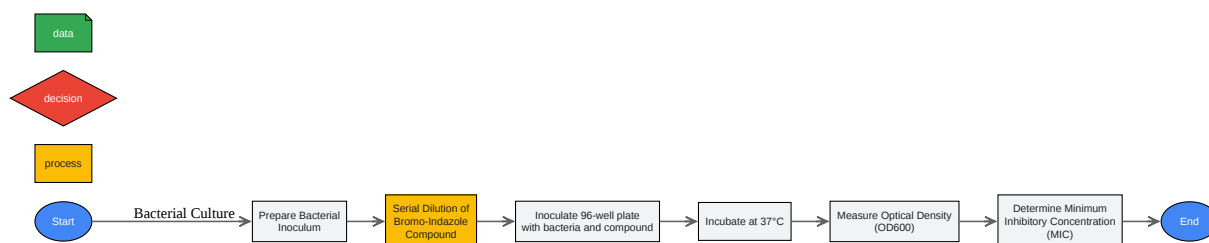
Bromo-indazole derivatives have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[3] A key target in this context is the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[3] By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to bacterial cell death.

For example, a series of 4-bromo-1H-indazole derivatives have been synthesized and shown to be potent FtsZ inhibitors.[3] Some of these compounds exhibited significantly greater activity against penicillin-resistant *Staphylococcus aureus* than the reference compound 3-methoxybenzamide (3-MBA).[3]

Quantitative Data: Antimicrobial Activity

Compound ID	Bacterial Strain	Activity (MIC)	Target	Reference
Compound 9	Streptococcus pyogenes PS	4 µg/mL	FtsZ	[3]
Compound 12	Penicillin-resistant Staphylococcus aureus	- (256-fold more potent than 3-MBA)	FtsZ	[3]
Compound 18	Penicillin-resistant Staphylococcus aureus	- (256-fold more potent than 3-MBA)	FtsZ	[3]
6-bromo-1H-indazole triazole derivatives	Various bacterial and fungal strains	Moderate to good inhibition	-	[4]

Experimental Workflow Diagram



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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of bromo-indazole derivatives.

Anti-inflammatory Activity

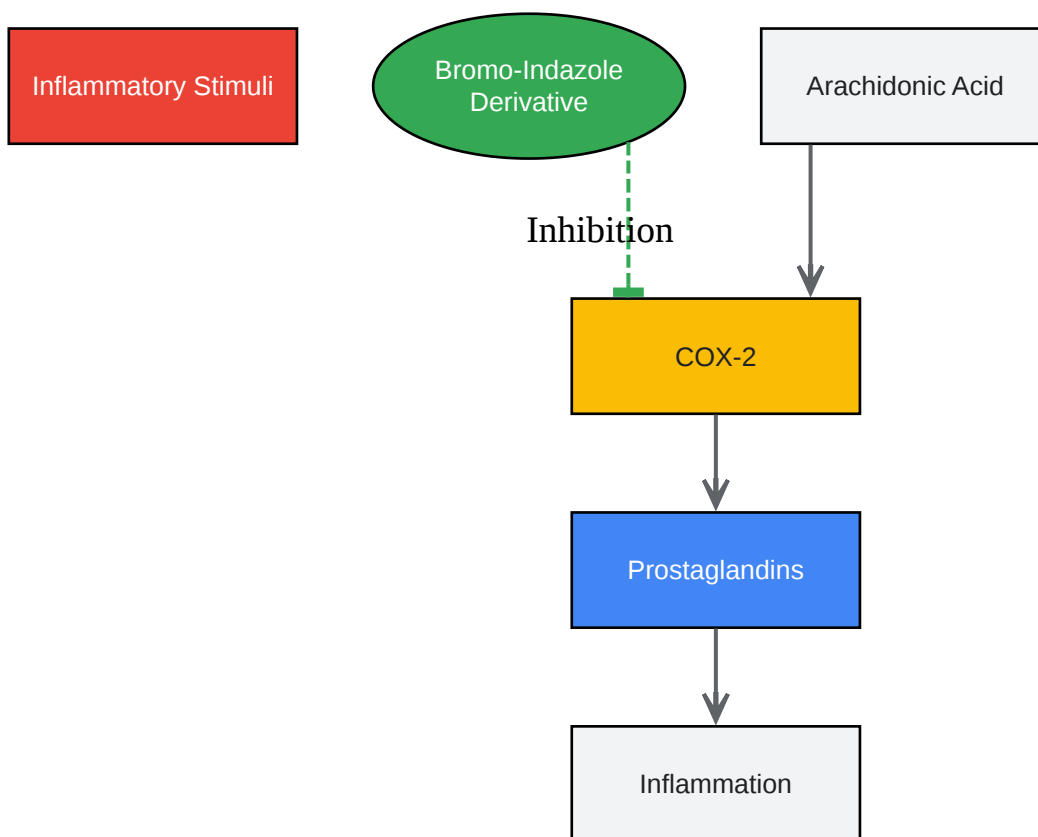
The anti-inflammatory properties of bromo-indazole derivatives are another area of active research. These compounds have been shown to exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).^[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. By inhibiting COX-2, bromo-indazole derivatives can effectively reduce inflammation.^[5]

In vivo studies using models such as carrageenan-induced paw edema in rats have demonstrated the anti-inflammatory efficacy of these compounds.^[5] Furthermore, some derivatives have shown a favorable safety profile, with a lack of gastric injury even at high doses.^[6]

Quantitative Data: Anti-inflammatory Activity

Compound	Assay	Activity (IC50)	Target	Reference
5-aminoindazole	COX-2 Inhibition	12.32 μ M	COX-2	^[5]
6-nitroindazole	COX-2 Inhibition	19.22 μ M	COX-2	^[5]
Indazole	COX-2 Inhibition	23.42 μ M	COX-2	^[5]

Signaling Pathway Diagram



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